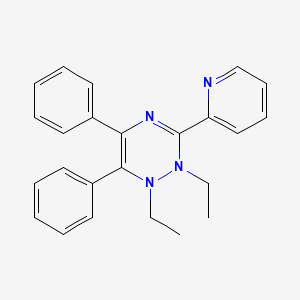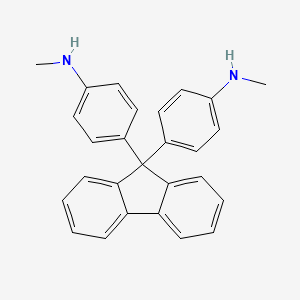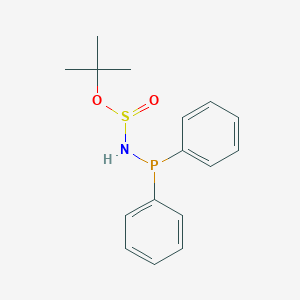![molecular formula C20H18O5 B14319445 5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one CAS No. 106092-48-2](/img/structure/B14319445.png)
5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one is a synthetic organic compound belonging to the xanthene family. Xanthenes are known for their vibrant fluorescence and are widely used in various scientific fields, including chemistry and biology. This particular compound is characterized by its methoxy and prop-2-en-1-yl groups attached to the xanthene core, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthene derivatives.
Methoxylation: Introduction of the methoxy group is achieved through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Allylation: The prop-2-en-1-yl groups are introduced via allylation reactions. This can be done using allyl bromide or allyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Cyclization: The final step involves cyclization to form the xanthene core, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The methoxy and allyl groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the allyl groups to saturated propyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of saturated propyl derivatives.
Substitution: Formation of various substituted xanthenes with different functional groups.
科学的研究の応用
5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one has several scientific research applications:
Fluorescent Probes: Due to its xanthene core, it can be used as a fluorescent probe in biological imaging and diagnostics.
Chemical Sensors: Its fluorescence properties make it suitable for use in chemical sensors to detect various analytes.
Photodynamic Therapy: It may be explored for use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.
Organic Electronics:
作用機序
The mechanism of action of 5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one depends on its application:
Fluorescent Probes: It interacts with target molecules, leading to changes in fluorescence intensity or wavelength, which can be detected and analyzed.
Photodynamic Therapy: Upon light activation, it generates reactive oxygen species that can induce cell death in cancer cells.
Chemical Sensors: It binds to specific analytes, causing a measurable change in fluorescence properties.
類似化合物との比較
Similar Compounds
Rhodamine B: Another xanthene derivative with similar fluorescence properties but different functional groups.
Fluorescein: A widely used fluorescent dye with a similar xanthene core but different substituents.
Eosin Y: A xanthene dye with bromine substituents, used in histology and as a pH indicator.
Uniqueness
5-Methoxy-1,3-bis[(prop-2-en-1-yl)oxy]-9H-xanthen-9-one is unique due to its specific methoxy and allyl substituents, which may impart distinct chemical reactivity and fluorescence characteristics compared to other xanthene derivatives.
特性
CAS番号 |
106092-48-2 |
|---|---|
分子式 |
C20H18O5 |
分子量 |
338.4 g/mol |
IUPAC名 |
5-methoxy-1,3-bis(prop-2-enoxy)xanthen-9-one |
InChI |
InChI=1S/C20H18O5/c1-4-9-23-13-11-16(24-10-5-2)18-17(12-13)25-20-14(19(18)21)7-6-8-15(20)22-3/h4-8,11-12H,1-2,9-10H2,3H3 |
InChIキー |
QUCMZUNPNBTJSK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)C(=CC(=C3)OCC=C)OCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(Pyridin-4-yl)phenyl]acetonitrile](/img/structure/B14319403.png)

![4-[6-(4-Nitrophenyl)hexa-1,3,5-triyn-1-yl]aniline](/img/structure/B14319408.png)
![Pyridine, 2-[[(4-methylphenyl)methyl]thio]-](/img/structure/B14319413.png)
![[1]Benzopyrano[3,2-b][1,4]benzoxazine](/img/structure/B14319429.png)
![7,7-Dibromo-3,4-dimethylidenebicyclo[4.1.0]heptane](/img/structure/B14319438.png)
![N~1~,N~2~-Dibutyl-N~1~,N~2~-bis[4-(2-phenylethenyl)phenyl]ethane-1,2-diamine](/img/structure/B14319439.png)

![Pyridine, 2-[(4-methylphenyl)azo]-](/img/structure/B14319453.png)
![4-Chloro-6-methyl-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14319465.png)

